Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C17H15IN2O3S This compound is characterized by the presence of an iodinated benzoyl group, a thiophene ring, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the iodinated benzoyl intermediate: This step involves the iodination of a benzoyl precursor using iodine and a suitable oxidizing agent.
Coupling with thiophene derivative: The iodinated benzoyl intermediate is then coupled with a thiophene derivative under specific reaction conditions, such as the presence of a base and a coupling agent.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the interaction of iodinated compounds with biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thiophene ring may also play a role in the compound’s activity by interacting with aromatic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate: This compound has a similar iodinated benzoyl group but differs in the structure of the aromatic ring.
Ethyl (2-iodobenzoyl)acetate: This compound contains an iodinated benzoyl group but lacks the thiophene ring and carbamothioylamino group.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUKZNXNGOBORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.